molecular formula C6H8O5 B13835290 (4S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid CAS No. 294659-27-1

(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid

Cat. No.: B13835290
CAS No.: 294659-27-1
M. Wt: 160.12 g/mol
InChI Key: GQSBSTKUXFIDSL-VKHMYHEASA-N
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Description

(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid, often referred to as (S)-(-)-Pantoyl Lactone, is a high-value chiral synthon of significant importance in asymmetric organic synthesis. This compound features a stereodefined lactone ring with a carboxylic acid functional group, making it a versatile precursor for the introduction of chiral centers in complex molecules. Its primary research application is as a key starting material in the synthesis of biologically active compounds, particularly in the construction of the pantothenic acid (Vitamin B5) moiety and its derivatives [https://pubchem.ncbi.nlm.nih.gov/compound/2724321]. The (4S) enantiomer is crucial for imparting specific stereochemistry in the final target molecules. Researchers utilize this compound in the development of pharmaceuticals, catalysts, and fine chemicals where precise three-dimensional structure is critical for function. The molecule's reactivity allows for selective modifications at both the lactone and carboxylic acid sites, enabling its incorporation into larger, more complex architectures. This product is intended for research and manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

294659-27-1

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

(4S)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid

InChI

InChI=1S/C6H8O5/c1-6(2)10-3(4(7)8)5(9)11-6/h3H,1-2H3,(H,7,8)/t3-/m0/s1

InChI Key

GQSBSTKUXFIDSL-VKHMYHEASA-N

Isomeric SMILES

CC1(O[C@H](C(=O)O1)C(=O)O)C

Canonical SMILES

CC1(OC(C(=O)O1)C(=O)O)C

Origin of Product

United States

Preparation Methods

Chiral Starting Material Approach

This method starts with chiral glycerol derivatives, which undergo selective reactions to form the 1,3-dioxolane ring system with the desired stereochemistry. The carboxylic acid group is introduced via oxidation or carboxylation steps. This approach leverages the inherent chirality of glycerol and its derivatives to maintain the (4S) configuration throughout the synthesis.

Asymmetric Synthesis Techniques

Asymmetric synthesis involves using chiral catalysts or reagents to induce stereoselectivity during the formation of the dioxolane ring and introduction of the carboxylic acid group. This method is valuable when starting from achiral precursors and aims to produce the (4S) enantiomer selectively. Specific catalysts or conditions are not extensively documented for this compound but are common in the synthesis of chiral cyclic acetals.

Carbon Dioxide Incorporation via Epoxy Ring Transformation (Patented Process)

A notable industrially relevant method is the transformation of oxirane-2-carboxylic acid esters into 2-oxo- dioxolane-4-carboxylic acid esters by reaction with carbon dioxide under high pressure and temperature, catalyzed by halide salts. This process can be adapted to produce the acid form after hydrolysis of the ester.

Key reaction conditions and parameters from patent WO2012065879A1 include:

Parameter Condition/Value
Starting material Oxirane-2-carboxylic acid ester (e.g., methyl ester)
Catalyst Halide salts (e.g., benzyl trimethylammonium bromide)
Catalyst loading ~2 mol% relative to starting ester
Carbon dioxide pressure 35 to 100 bar (preferably ≥40 bar)
Temperature 60 to 80 °C
Reaction time 0.5 to 24 hours (typical ~15 hours)
Reactor type High-pressure vessel (tank or tube reactor)
Solvent Preferably none (solvent-free) or suitable solvents
Process type Continuous or batch

Reaction overview:

  • The epoxy group of the oxirane-2-carboxylic acid ester reacts with CO2 to form the cyclic carbonate ring, yielding the 2-oxo- dioxolane-4-carboxylic acid ester.
  • The catalyst facilitates ring closure and CO2 insertion.
  • The product can be isolated by filtration or extraction to remove catalyst, followed by distillation if needed.
  • Hydrolysis of the ester yields the free acid, (4S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid.

This method is advantageous due to its high yield, selectivity, and suitability for continuous industrial-scale production.

Comparative Data Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Chiral starting materials Uses glycerol derivatives; preserves chirality High stereochemical control Requires chiral precursors
Asymmetric synthesis Catalytic induction of chirality Flexibility with achiral precursors Catalyst development needed
CO2 insertion into oxirane esters High-pressure CO2 reaction with halide catalysts High yield, continuous process possible Requires high pressure equipment

Research Outcomes and Perspectives

  • The patented CO2 insertion method demonstrates excellent selectivity and yield for producing 2-oxo- dioxolane-4-carboxylic acid esters, which can be hydrolyzed to the target acid.
  • Catalyst choice (e.g., ammonium bromide salts) and reaction conditions (pressure, temperature) are critical for optimal conversion and minimal by-products.
  • The process is scalable and environmentally favorable due to CO2 utilization.
  • Literature on asymmetric synthesis and chiral starting materials supports the feasibility of obtaining the (4S) enantiomer with high stereochemical purity.
  • Further optimization may focus on milder conditions, catalyst recycling, and direct synthesis of the acid without ester intermediates.

Chemical Reactions Analysis

1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or other reduced forms of the compound. Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used .

Scientific Research Applications

1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules.

In biology and medicine, this compound can be used in the study of enzyme mechanisms and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing the activity of different enzymes and understanding their roles in biological processes .

In industry, 1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) is used in the production of specialty chemicals and materials. Its versatility and reactivity make it an important component in the manufacture of various products, including polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of 1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes .

For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, affecting the enzyme’s catalytic activity. This can lead to changes in the metabolic pathways and the production of different metabolites.

Comparison with Similar Compounds

Table 1: Substituent Variations in Dioxolane-Carboxylic Acid Derivatives

Compound Name Molecular Formula Key Substituents Stability/Reactivity Applications Reference
(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid C₇H₁₀O₅ -COOH, -O, -CH₃ Stable up to 150°C; hydrolyzes in TFA Chiral intermediates, inhibitors
(4S,5S)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid C₈H₁₂O₆ -COOMe, -COOH Esterification enhances solubility Tartaric acid derivatives in catalysis
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylate C₈H₁₄O₄ -COOMe, -CH₃ (C5) Lower thermal stability Glycoside synthesis
5-(Ethoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid monoester C₉H₁₄O₆ -COOEt, -COOH Alkaline hydrolysis at 25°C Prodrug design

Key Observations :

  • Ester Derivatives (e.g., methoxycarbonyl in ) exhibit improved solubility but reduced thermal stability compared to the parent carboxylic acid.
  • Trimethyl variants (e.g., ) show configurational flexibility at C5, enabling diverse stereochemical outcomes in cyclopropanation reactions.

Reactivity Toward Amines and Epoxides

The compound’s 2-oxo-1,3-dioxolane-4-carboxylate derivatives demonstrate unique reactivity:

  • Amine Reactions : React with primary/secondary amines to form hydroxyurethanes, outperforming glycerol carbonate in reaction rates due to electron-withdrawing carboxylic acid groups .
  • Epoxide Precursors : Serve as intermediates for cyclic carbonates, which are pivotal in synthesizing polyhydroxyurethanes .

Stereochemical Comparisons

Table 2: Stereoisomers and Their Properties

Compound Name Stereochemistry Hydrolysis Resistance Synthesis Yield Reference
(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile (4S,5S) Resistant to TFA/water 80.5% yield via dehydration of diamide
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxamide (4R,5R) Labile in acidic conditions Requires chiral tartaric acid precursors
This compound (4S) Stable in neutral pH 99% yield via photolysis

Key Observations :

  • Cyanide Derivatives (e.g., ) exhibit exceptional hydrolysis resistance, attributed to steric hindrance from nitrile groups.
  • (4S) Configuration in the target compound ensures predictable stereochemical outcomes in asymmetric syntheses, unlike meso-forms.

Application-Specific Comparisons

Pharmaceutical Relevance:

  • Inhibitors : The [(4S)-2,2-dimethyl-5-oxo-dioxolane-4-yl]acetic acid derivative (CAS 73991-95-4) is used in oncology research due to its optical activity and >95% purity .
  • Isotope-Labeled Derivatives : Deuterated analogs (e.g., ) are employed in metabolic tracing studies, leveraging their stable isotopic profiles.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the stereochemical purity of (4S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers. Confirm the (4S) configuration via X-ray crystallography or circular dichroism (CD) spectroscopy. For structural validation, employ 1^1H/13^{13}C NMR to identify key signals (e.g., δ 1.5–1.7 ppm for geminal dimethyl groups, δ 4.5–5.0 ppm for dioxolane protons) and compare with published data for analogous dioxolane derivatives . FTIR can verify the carbonyl stretch (~1750 cm1^{-1}) and carboxylic acid O-H (~2500–3000 cm1^{-1}) .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodological Answer : Optimize reaction conditions using a stereoselective pathway, such as cyclocondensation of a chiral β-hydroxy acid with dimethyl carbonate under acidic catalysis (e.g., p-toluenesulfonic acid). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and adjust temperature (60–80°C) to minimize side reactions like racemization . Post-synthesis, purify via recrystallization from ethanol/water mixtures to isolate the crystalline product .

Q. What are the critical stability considerations for handling and storing this compound?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the dioxolane ring. Avoid exposure to moisture or basic conditions, which may degrade the carboxylic acid group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map the electron density of the carbonyl group and predict sites for nucleophilic attack. Compare the energy barriers for ring-opening reactions (e.g., hydrolysis vs. aminolysis) using transition-state modeling. Validate predictions experimentally via kinetic studies under varying pH and nucleophile concentrations .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Standardize assay protocols to control variables such as enantiomeric purity (≥98% by HPLC) and solvent systems (e.g., DMSO concentration ≤0.1% in cell-based assays). Use orthogonal biological models (e.g., enzyme inhibition vs. cellular uptake) to differentiate direct activity from off-target effects. Cross-reference with structurally similar compounds (e.g., 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid) to identify structure-activity relationships (SARs) .

Q. How can researchers design experiments to investigate the compound’s role as a chiral building block in pharmaceutical intermediates?

  • Methodological Answer : Couple the carboxylic acid group with amine-containing scaffolds (e.g., β-lactam antibiotics) via EDC/HOBt-mediated amidation. Evaluate the stereochemical impact on biological activity by synthesizing both (4S) and (4R) diastereomers and testing their binding affinity to target proteins (e.g., penicillin-binding proteins) using surface plasmon resonance (SPR) .

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